Cadmium potassium iodide (1/1/3)

货号 B080268

CAS 编号:

14429-88-0

分子量: 532.23 g/mol

InChI 键: ONWZIEXVOQBIBV-UHFFFAOYSA-K

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of cadmium iodide involves the addition of cadmium metal, or its oxide, hydroxide, or carbonate to hydroiodic acid. Alternatively, the compound can be made by heating cadmium with iodine . Potassium iodide is prepared by reacting iodine with potassium hydroxide . The synthesis of cadmium potassium iodide (1/1/3) specifically is not well-documented in the available literature.Molecular Structure Analysis

Cadmium iodide has a crystal structure typical for compounds of the form MX2 with strong polarization effects. The iodide anions in CdI2 form a hexagonal close-packed lattice, while the cadmium cations occupy all of the octahedral holes in alternating layers . A molecule of potassium iodide consists of one potassium cation and one iodide anion, which are held together by an ionic bond .Chemical Reactions Analysis

Cadmium iodide can react with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . Potassium iodide can be oxidized into an I2 molecule by introducing an oxidizing agent to it .Physical And Chemical Properties Analysis

Cadmium iodide is a white hygroscopic solid with a density of 5.640 g/cm3. It has a melting point of 387 °C and a boiling point of 742 °C . Potassium iodide appears as cubical crystals, powder, or white granules. It has a density of 3.12 g/cm3, a melting point of 681 °C, and a boiling point of 1,330 °C .Safety And Hazards

Cadmium iodide is considered hazardous. It is toxic if swallowed or inhaled, and it is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure . Potassium iodide is generally safe for use but can cause side effects such as vomiting, diarrhea, abdominal pain, rash, and swelling of the salivary glands .

性质

IUPAC Name |

potassium;cadmium(2+);triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZIEXVOQBIBV-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

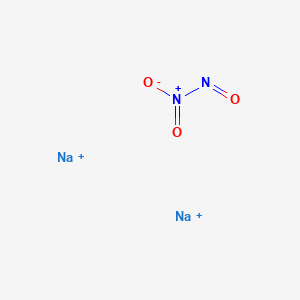

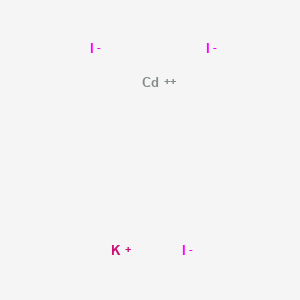

[K+].[Cd+2].[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdI3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648448 |

Source

|

| Record name | Cadmium potassium iodide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium potassium iodide (1/1/3) | |

CAS RN |

14429-88-0 |

Source

|

| Record name | Cadmium potassium iodide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

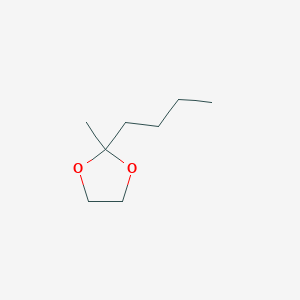

2-Butyl-2-methyl-1,3-dioxolane

14447-27-9

Asulam-potassium

14089-43-1

beta-Aspartylphenylalanine

13433-10-8

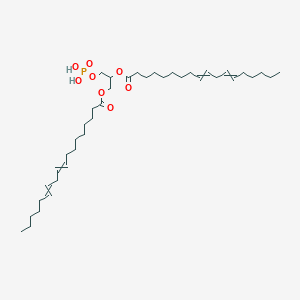

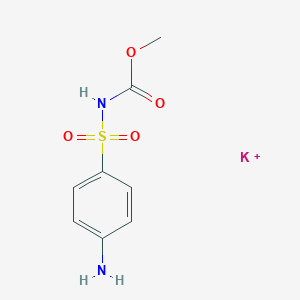

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)